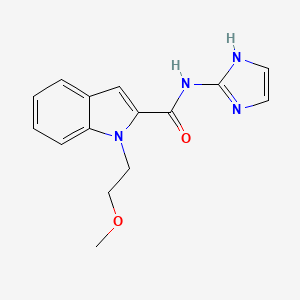![molecular formula C14H21NO2 B12158301 4,7,7-trimethyl-3-oxo-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12158301.png)
4,7,7-trimethyl-3-oxo-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,7-Trimethyl-3-oxo-N-(prop-2-en-1-yl)bicyclo[221]heptane-1-carboxamide is a bicyclic compound with a unique structure that includes a bicyclo[221]heptane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-trimethyl-3-oxo-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptane-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4,7,7-trimethylbicyclo[2.2.1]heptan-2-one and prop-2-en-1-amine.
Formation of the Amide Bond: The key step involves the formation of the amide bond between the carboxylic acid group of the bicyclic ketone and the amine group of prop-2-en-1-amine. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4,7,7-Trimethyl-3-oxo-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups. Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or aldehydes.
Reduction: Typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
4,7,7-Trimethyl-3-oxo-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of polymers and materials with unique properties.
Wirkmechanismus
The mechanism by which 4,7,7-trimethyl-3-oxo-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptane-1-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure can influence the compound’s binding affinity and specificity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
- 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one
Uniqueness
4,7,7-Trimethyl-3-oxo-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific substitution pattern and the presence of the prop-2-en-1-yl group. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
4,7,7-trimethyl-3-oxo-N-prop-2-enylbicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C14H21NO2/c1-5-8-15-11(17)14-7-6-13(4,10(16)9-14)12(14,2)3/h5H,1,6-9H2,2-4H3,(H,15,17) |
InChI-Schlüssel |
ZBCCTEPTZKHJSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NCC=C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(2-Methylphenyl)hydrazinylidene]-4-phenyl-1,3-thiazol-2(5H)-imine](/img/structure/B12158239.png)
![2-[(1-Acetyl-2,3-dihydroindol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12158242.png)
![2-(Phenoxymethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12158258.png)

![1-(3,5-dichlorophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12158273.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-[(Z)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B12158279.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]propan-1-one](/img/structure/B12158284.png)

![Ethyl 5-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B12158296.png)

![N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B12158317.png)
![2-[2-(2,2,6-Trimethyl-8-oxidanylidene-3,4-dihydropyrano[3,2-g]chromen-7-yl)ethanoylamino]butanoic acid](/img/structure/B12158319.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B12158320.png)
